![molecular formula C11H17N3O3 B1479100 2-Ethyl-5-(Methylglycyl)tetrahydropyrrolo[3,4-c]pyrrol-1,3(2H,3aH)-dion CAS No. 2098091-12-2](/img/structure/B1479100.png)

2-Ethyl-5-(Methylglycyl)tetrahydropyrrolo[3,4-c]pyrrol-1,3(2H,3aH)-dion

Übersicht

Beschreibung

2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, also known as EMTHPP, is a novel organic compound that has recently been studied for its potential applications in medicinal chemistry. This compound has been found to possess interesting properties, such as its ability to act as an inhibitor of the enzyme serine hydrolase. This property makes it a promising candidate for the development of new drugs and treatments for various diseases. Additionally, the compound has been studied for its potential use in biochemistry, physiology, and other scientific fields. In

Wissenschaftliche Forschungsanwendungen

Synthese von tricyclischen Tetrahydropyrrolopyrrolen

Diese Verbindung ist von entscheidender Bedeutung für die Synthese von tricyclischen Tetrahydropyrrolopyrrolen, die an der C(4)–N(5)-Bindung mit verschiedenen Heterocyclen kondensiert sind. Die (3+2)-Cycloadditionsreaktionen von Azomethin-Yliden mit Maleimiden sind eine Schlüsselmethode zur Konstruktion dieser Strukturen, die aufgrund ihres Vorkommens in vielen Alkaloiden und biologisch aktiven Verbindungen von Bedeutung sind .

Domino-Reaktionen in der heterocyclischen Synthese

Es dient als Vorläufer in Domino-Reaktionen, bei denen es sich um eine Reihe von zwei oder mehr bindungsbildenden Transformationen handelt, die unter denselben Reaktionsbedingungen ablaufen. Dieser Prozess wird zur Herstellung von polyfunktionellen Hexahydropyrrolopyrrolen verwendet, die in der medizinischen Chemie aufgrund ihrer biologischen Aktivität wertvoll sind .

Optoelektronische Materialien

Derivate dieser Verbindung werden bei der Entwicklung von optoelektronischen Materialien verwendet. Diese Materialien finden Anwendung in Leuchtdioden (LEDs), Photovoltaikzellen und anderen Geräten, die elektrische Energie in Licht umwandeln oder umgekehrt .

Pigmentproduktion

Die Derivate der Verbindung werden auch als Pigmente für verschiedene Zwecke eingesetzt. Ihre einzigartige chemische Struktur ermöglicht die Herstellung von Pigmenten mit spezifischen Eigenschaften, die für verschiedene industrielle Anwendungen erforderlich sind .

Biologische Aktivität

Forscher haben festgestellt, dass bestimmte Derivate eine Reihe von biologischen Aktivitäten aufweisen. Dazu gehört die Wirkung als Inhibitoren von Proteinmethyltransferasen und Glykosyltransferasen, die Enzyme, die an der Modifikation von Proteinen bzw. Kohlenhydraten beteiligt sind .

Serotoninrezeptoragonisten

Einige Derivate wirken als Agonisten für Serotonin-5-HT-Rezeptoren. Diese Rezeptoren sind Zielmoleküle für Medikamente, die zur Behandlung verschiedener psychiatrischer und gastrointestinaler Erkrankungen eingesetzt werden .

Integrin-Antagonisten

Das Gerüst der Verbindung wird zur Entwicklung von Antagonisten von Integrin VLA-4 verwendet. Diese Antagonisten werden auf ihr Potenzial zur Behandlung von entzündlichen Erkrankungen und bestimmten Krebsarten untersucht .

Antibakterielle Mittel

Schließlich sind die Strukturanaloga dieser Verbindung vielversprechende Kandidaten für die Entwicklung neuer antibakterieller Mittel. Sie sind besonders interessant als potenzielle Alternativen zu Fluorchinolonen, einer Klasse von Antibiotika .

Wirkmechanismus

Target of Action

Similar compounds have been used in the development of covalent organic frameworks (cofs) for photocatalysis .

Mode of Action

It’s known that similar compounds can be used in the synthesis of cofs, which have a wide absorption range from 200 nm to 900 nm (ultraviolet-visible-near infrared light) . This broad absorption range allows these materials to efficiently utilize solar spectra, which is crucial for photocatalysis .

Biochemical Pathways

Related compounds have been used in the development of cofs for various photocatalytic applications, including carbon dioxide reduction, photocatalytic hydrogen production, hydrogen peroxide synthesis, and organic synthesis .

Result of Action

Similar compounds have been used in the development of cofs, which have shown high photocatalytic conversion rates and selectivity .

Biochemische Analyse

Biochemical Properties

2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain protein methyltransferases and glycosyltransferases, which are essential for post-translational modifications of proteins . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their catalytic activity.

Cellular Effects

The effects of 2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NF-kB inflammatory pathway, leading to reduced expression of pro-inflammatory cytokines . Additionally, it can induce apoptosis in certain cancer cell lines by activating caspase-3 .

Molecular Mechanism

At the molecular level, 2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in gene expression, particularly in pathways related to inflammation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that its effects on cellular function can persist, although the intensity of these effects may diminish over time.

Dosage Effects in Animal Models

The effects of 2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity.

Transport and Distribution

Within cells and tissues, 2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects.

Subcellular Localization

The subcellular localization of 2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is critical for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and function within the cell.

Eigenschaften

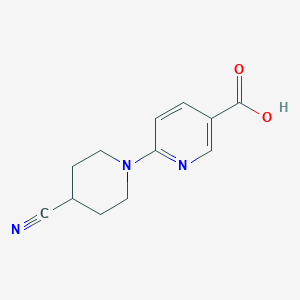

IUPAC Name |

5-ethyl-2-[2-(methylamino)acetyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-3-14-10(16)7-5-13(9(15)4-12-2)6-8(7)11(14)17/h7-8,12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXKEFGOPDIROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2CN(CC2C1=O)C(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

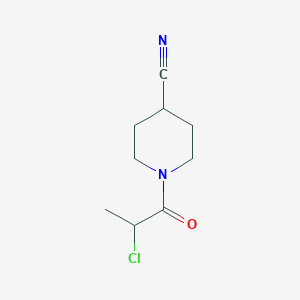

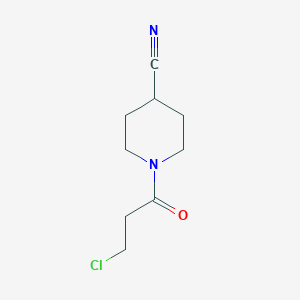

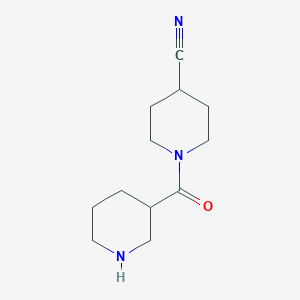

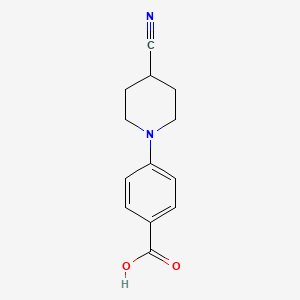

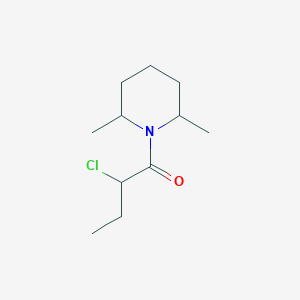

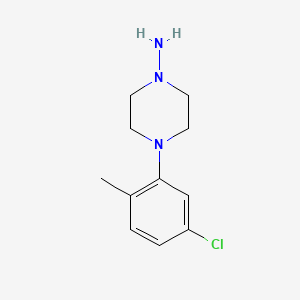

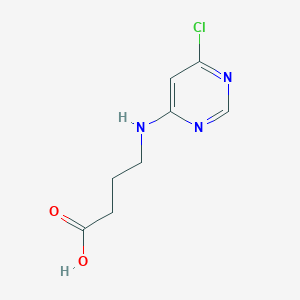

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-chloroacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1479017.png)

![5-(3-aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1479018.png)

![3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)-3-oxopropanenitrile](/img/structure/B1479019.png)